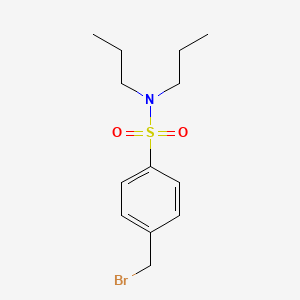
methyl (Z)-icos-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z)-icos-2-enoate is an organic compound belonging to the class of fatty acid esters It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration at the second carbon position and a methyl ester functional group at the terminal end
准备方法
Synthetic Routes and Reaction Conditions
Methyl (Z)-icos-2-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-icos-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl (Z)-icos-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, other esters.
科学研究应用
Methyl (Z)-icos-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of methyl (Z)-icos-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may integrate into cell membranes, affecting membrane fluidity and signaling processes. Its ester group can undergo hydrolysis to release the corresponding fatty acid, which may then participate in various metabolic pathways.
相似化合物的比较
Methyl (Z)-icos-2-enoate can be compared with other similar compounds such as:
Methyl oleate: Another fatty acid ester with a double bond in the Z configuration but at a different position.
Methyl linoleate: Contains two double bonds and is more unsaturated compared to this compound.
Methyl stearate: A saturated fatty acid ester with no double bonds.
Uniqueness
This compound is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C21H40O2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
methyl (Z)-icos-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h19-20H,3-18H2,1-2H3/b20-19- |
InChI 键 |
SYHMKLURAMOAEN-VXPUYCOJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCC/C=C\C(=O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



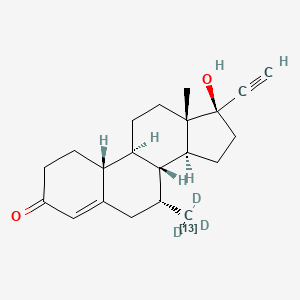
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)
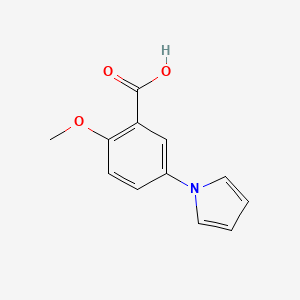
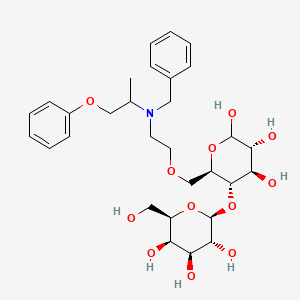
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
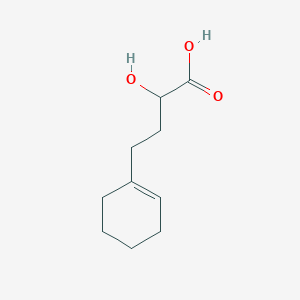


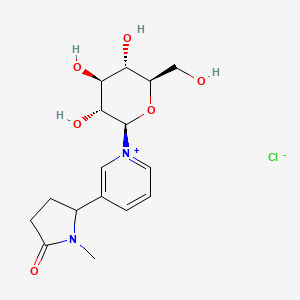
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
